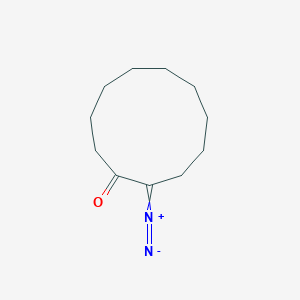

2-Diazoniocycloundec-1-en-1-olate

Description

2-Diazoniocycloundec-1-en-1-olate is a diazonio compound characterized by an 11-membered unsaturated ring (cycloundecen) fused with a diazonio (N₂⁺) group and an enolate (C=O⁻) moiety. Diazonio-enolate systems are typically reactive due to the strained ring and the electrophilic nature of the diazonio group, making them intermediates in synthetic organic chemistry and crystallography studies .

Properties

CAS No. |

14088-65-4 |

|---|---|

Molecular Formula |

C10H20O3 |

Synonyms |

2-Diazocycloundecanone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 2-Diazoniocycloundec-1-en-1-olate and its analogs, inferred from available

Key Findings:

The cyclohepten derivative (C₇H₁₀N₂O) has a TPSA of 19.1 Ų, suggesting moderate polarity, which may correlate with solubility in polar aprotic solvents .

Reactivity: Diazonio-enolates are inherently reactive due to the electrophilic diazonio group. Smaller rings (e.g., cyclohepten) may undergo faster ring-opening reactions or dimerization due to higher strain, whereas the cycloundecen derivative might favor cycloaddition or substitution reactions .

Structural Characterization :

- SHELX software (e.g., SHELXL, SHELXS) is widely used for crystallographic refinement of such compounds, enabling precise determination of bond lengths and angles despite their reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.